molecular formula C18H15N3O3S B5578136 3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5578136
M. Wt: 353.4 g/mol
InChI Key: PRJBAKXYGGQOIV-DNTJNYDQSA-N
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Description

3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.08341252 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been synthesized and explored for their biological activities. For instance, Abdallah (2002) reported the preparation of Hexahydro-6H-[1]benzothieno[2’,3’:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones via reaction with hydrazonoyl halides, which were screened for biological activity (Abdallah, 2002). Similarly, Hafez et al. (2017) synthesized a novel series of thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, evaluating them for antitumor and antibacterial activities (Hafez, Alsalamah, & El-Gazzar, 2017).

Novel Heterocyclic Systems

In 1993, Santagati et al. developed derivatives of a new heterocyclic system involving 1,3,4-thiadiazine ring from a key compound resembling 3-[(1,3-Benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (Santagati, Santagati, & Modica, 1993).

Antitumor and Antibacterial Agents

A series of similar compounds have been synthesized and evaluated for their antitumor and antibacterial properties. For example, Nagaraju et al. (2013) synthesized triazolo[3,4-b][1,3,4]thiadiazol derivatives, showcasing potential biological activities (Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).

Luminescent and Stimuli-Responsive Properties

Compounds related to this compound have been studied for their luminescent and stimuli-responsive properties. Srivastava et al. (2017) investigated compounds with similar structures for their photoelectron spectroscopy and mechanochromic properties (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

Analgesic Activity

Moreover, compounds structurally similar to the chemical have been synthesized and tested for analgesic activity. Prasad et al. (2000) developed a series of novel compounds with potential analgesic properties (Prasad, Pathak, & Rao, 2000).

Properties

IUPAC Name

3-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18-16-12-3-1-2-4-15(12)25-17(16)19-9-21(18)20-8-11-5-6-13-14(7-11)24-10-23-13/h5-9H,1-4,10H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJBAKXYGGQOIV-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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